Tetrabutylammonium tribromide

Description

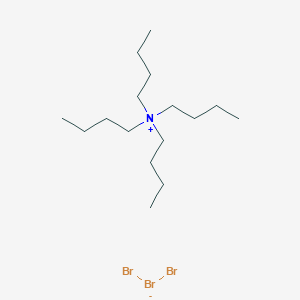

Structure

2D Structure

3D Structure of Parent

Propriétés

InChI |

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSLZJZUSYNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028457 | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38932-80-8 | |

| Record name | Tetrabutylammonium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38932-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetrabutylammonium Tribromide

Preparation of Tetrabutylammonium (B224687) Tribromide

A well-established method for the synthesis of Tetrabutylammonium tribromide (TBATB) is the direct reaction of Tetrabutylammonium bromide (TBAB) with elemental bromine. ontosight.ai This approach is valued for its straightforwardness and effectiveness. The selection of an appropriate solvent is critical as it influences the reaction's yield and the purity of the resulting solid TBATB. ontosight.ai Various organic solvents are suitable for this synthesis, with the choice depending on the specific requirements of the reaction. ontosight.ai

The underlying chemistry involves the combination of a bromide ion from TBAB with a bromine molecule to form the tribromide anion (Br₃⁻). The large tetrabutylammonium cation provides stability to this anion, facilitating the formation of the solid product. ontosight.ai An alternative to using liquid bromine directly is to react solid tetrabutylammonium bromide with bromine vapor. wikipedia.org

A common laboratory procedure involves dissolving TBAB in a suitable solvent and then adding bromine. The mixture is stirred to ensure the reaction goes to completion. The resulting orange-colored crystalline product is then isolated. Acetic acid has been noted as a solvent in some preparations. googleapis.com

Table 1: Reactants and Solvents for TBATB Synthesis

| Reactant/Component | Role | Examples of Solvents |

|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Source of Bromide Ion | Acetic Acid googleapis.com |

In line with the principles of green chemistry, several environmentally benign methods for synthesizing this compound have been developed. These methods aim to reduce or eliminate the use of hazardous materials. researchgate.netarkat-usa.org

One notable green approach involves the oxidation of bromide ions in an aqueous medium. For instance, Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can be used to oxidize tetraalkylammonium bromide in water, providing a simple and environmentally friendly route to tetraalkylammonium tribromides with high yields. researchgate.net Another method utilizes the reaction of tetrabutylammonium bromide with sodium bromate (B103136) and hydrobromic acid in water, which results in the precipitation of TBATB as an orange solid. arkat-usa.orgscispace.com This process avoids the use of elemental bromine, which is hazardous. googleapis.com

Solvent-free synthesis is another key green methodology. Mechanochemical methods, such as grinding the reactants together in a mortar and pestle or using a ball mill, have been successfully employed. scielo.org.zamdpi.combeilstein-journals.org These techniques can be enhanced by microwave irradiation to accelerate the reaction. researchgate.net Molten Tetrabutylammonium bromide itself can also serve as an ionic liquid medium, eliminating the need for an additional solvent. nih.gov

Table 2: Comparison of Green Synthesis Protocols for TBATB

| Protocol | Description | Key Advantages |

|---|---|---|

| Oxidation in Water | Utilizes oxidizing agents like Cerium(IV) ammonium nitrate or sodium bromate/HBr in an aqueous solution. researchgate.netarkat-usa.orgscispace.com | Avoids hazardous elemental bromine and organic solvents. researchgate.netarkat-usa.org |

| Mechanochemical Synthesis | Involves the solvent-free grinding of reactants. scielo.org.zamdpi.combeilstein-journals.orgnih.gov | Eliminates solvent waste and can be performed at room temperature. nih.gov |

The synthesis of this compound can be integrated into a circular economy model by utilizing bromide-containing by-product streams from other industrial processes. This approach aligns with the goals of sustainable chemistry by transforming waste into a valuable resource.

A patented process describes a biomimetic approach where quaternary ammonium bromides are oxidized using a peroxo-metal intermediate and a bromide source like potassium bromide in an acidic medium. googleapis.com This method uses hydrogen peroxide as an environmentally benign oxidant. googleapis.com Such a process could theoretically be adapted to use industrial waste streams rich in bromide ions as the bromide source, thereby reducing waste and creating a more sustainable manufacturing cycle. The economic feasibility would depend on the concentration and purity of the bromide in the by-product stream.

Spectrophotometric Studies in this compound Synthesis

UV-Visible spectrophotometry is a crucial analytical tool for studying the synthesis and properties of this compound. The tribromide ion (Br₃⁻) exhibits a strong and characteristic absorption in the ultraviolet region of the spectrum, typically around 270-279 nm. researchgate.netosti.gov

During the synthesis of TBATB, spectrophotometry allows for the real-time monitoring of the formation of the tribromide ion. By measuring the absorbance at the characteristic wavelength, the progress of the reaction can be followed, enabling the determination of reaction kinetics. For example, the reaction between bromine and tetrabutylammonium bromide in dichloromethane (B109758) can be monitored by observing the changes in the absorption spectra. ijcce.ac.ir The presence of isosbestic points in the spectra during the reaction indicates a direct conversion of reactants to products without the formation of stable intermediates. ijcce.ac.ir

These studies also reveal how the solvent can influence the absorption spectrum of the tribromide ion, providing insights into solvent-anion interactions. ijcce.ac.iracs.org Furthermore, spectrophotometry is used to confirm the identity and purity of the synthesized TBATB by verifying the presence of the characteristic tribromide absorption peak. researchgate.net

Table 3: Spectrophotometric Data for the Tribromide Ion

| Species | Solvent | Absorption Maximum (λ_max) |

|---|---|---|

| Tribromide Ion (Br₃⁻) | Acetonitrile | 270 nm osti.gov |

| Tribromide Ion (Br₃⁻) | General | 279 nm researchgate.net |

Reaction Mechanisms and Kinetics of Tetrabutylammonium Tribromide Mediated Transformations

Mechanistic Investigations of Bromination Reactions

The mechanism by which TBATB effects bromination has been a subject of detailed investigation, with studies focusing on identifying the active brominating species and the pathways involved in the reaction.

The tribromide anion (Br3⁻) is frequently postulated as the reactive species in transformations mediated by TBATB. ias.ac.inias.ac.inresearchgate.net In many oxidation and bromination reactions, the mechanism is suggested to involve an electrophilic attack by the tribromide ion. researchgate.netresearchgate.net For instance, in the bromination of phenols and aromatic amines, a proposed mechanism involves the direct electrophilic substitution by the Br3⁻ anion to account for the observed regioselective para-bromination. researchgate.net Similarly, in various oxidation reactions, the tribromide ion is considered the primary oxidizing species. ias.ac.inias.ac.in

However, this viewpoint has been challenged by computational studies. Some research suggests that the free, electron-rich tribromide anion has a high Lowest Unoccupied Molecular Orbital (LUMO) energy, making it unlikely to be the active brominating species for reactions occurring at room temperature with electron-rich substrates like phenol (B47542). wuxibiology.com Calculations of the reaction energy profile for a mechanism involving the free Br3⁻ anion show a continuous increase in energy, casting further doubt on its role as the active species in these specific brominations. wuxibiology.com These findings suggest that the undissociated TBATB molecule, rather than the free anion, may be the active brominating agent in certain contexts. wuxibiology.com

In the bromination of certain substrates, such as phenols, proposed mechanisms involve coupled proton and electron transfer steps. One suggested pathway for the TBATB bromination of phenol involves an initial proton transfer from the phenolic hydroxyl group to the tribromide species. wuxibiology.com This initial step is followed by a series of electron transfers that ultimately lead to the selective formation of the para-brominated product. wuxibiology.com Such pathways highlight the complex interplay of acid-base and redox processes that can govern the outcome of TBATB-mediated reactions.

To gain deeper insight into the bromination mechanism, Quantum Mechanical (QM) modeling has been employed. QM analyses have provided an alternative reaction mechanism to account for the high para-selectivity observed in the bromination of phenol with TBATB. wuxibiology.com These studies suggest that the undissociated TBATB ion pair is the active brominating species, not the free tribromide anion. wuxibiology.com

Calculations indicate that the association of the tetrabutylammonium (B224687) cation with the tribromide anion lowers the LUMO energy of the complex, making it a more reactive electrophile. wuxibiology.com The modeling of reaction energy profiles suggests that the terminal bromine atom of the tribromide anion within the ion pair approaches the para-carbon of the phenol ring to facilitate the optimal orbital interaction for bond formation. wuxibiology.com Furthermore, electrostatic potential energy maps reveal a non-covalent interaction between the phenol's oxygen atom and a hydrogen on the tetrabutylammonium cation. This interaction is believed to anchor the reagent in a specific orientation, thereby directing the electrophilic attack to the para position and explaining the high regioselectivity observed experimentally. wuxibiology.com The activation energy calculated for para-bromination via this pathway is significantly lower than that for ortho-bromination, further supporting this mechanistic model. wuxibiology.com

Kinetics of Tetrabutylammonium Tribromide Mediated Oxidations

Kinetic studies of TBATB-mediated oxidations provide valuable data on reaction rates, orders, and the influence of various parameters, which helps in elucidating the reaction mechanisms.

The kinetics of the oxidation of sulfoxides, such as dimethyl sulfoxide (B87167) and diphenyl sulfoxide, to their corresponding sulfones using TBATB has been investigated. researchgate.netresearchgate.net These reactions are typically conducted under pseudo-first-order conditions with an excess of the sulfoxide. The active oxidizing species is identified as the tribromide ion (Br3⁻). researchgate.netresearchgate.net

The proposed mechanism involves an electrophilic attack of the tribromide ion on the nucleophilic sulfur atom of the sulfoxide. researchgate.net This leads to the formation of a complex between the reactants in a pre-equilibrium step. This complex then undergoes a rate-determining hydrolysis to yield the final sulfone product. researchgate.net The formation of the intermediate complex has been kinetically verified through Michaelis-Menten plots. researchgate.net By studying the reaction at different temperatures, the formation constants for the complexes and the rate constants for the slow hydrolysis step have been determined. researchgate.net

Table 1: Kinetic Data for the Oxidation of Sulfoxides by TBATB

| Sulfoxide | Formation Constant (K) at 298 K (dm³ mol⁻¹) | Rate of Decomposition (k) at 298 K (s⁻¹) |

|---|---|---|

| Dimethyl Sulfoxide | 0.45 | 8.60 x 10⁻⁴ |

| Diphenyl Sulfoxide | 0.28 | 2.14 x 10⁻⁴ |

Note: Data derived from studies on the oxidation kinetics of sulfoxides. researchgate.net

The oxidation of α-amino acids by TBATB in aqueous acetic acid results in the formation of the corresponding carbonyl compounds and ammonia. researchgate.netias.ac.in Kinetic studies show that the reaction is first-order with respect to TBATB. researchgate.netias.ac.in However, the dependence on the amino acid concentration varies. Some amino acids exhibit Michaelis-Menten type kinetics, suggesting the formation of a pre-equilibrium complex, while others show a second-order dependence. researchgate.netias.ac.in

The reaction rate is observed to increase with an increase in the polarity of the solvent medium. ias.ac.in The addition of bromide ions decreases the reaction rate to a limiting value, which supports the idea that the tribromide ion is the reactive oxidizing species, and its formation is suppressed by excess bromide. ias.ac.in A suitable mechanism consistent with these observations has been proposed. For amino acids exhibiting Michaelis-Menten kinetics, the mechanism involves the formation of an intermediate complex which then decomposes in the rate-determining step. For those showing second-order kinetics, it is suggested that the equilibrium constant for complex formation is very small. researchgate.net

Table 2: Formation Constants and Thermodynamic Parameters for TBATB-Amino Acid Complexes

| Amino Acid | K (dm³ mol⁻¹) at 308 K | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | ΔG (kJ mol⁻¹) |

|---|---|---|---|---|

| Glycine | 5.55 | -28.9 ± 0.8 | -74 ± 3 | -6.11 ± 0.7 |

| Alanine | 5.25 | -30.1 ± 0.9 | -79 ± 3 | -5.94 ± 0.8 |

| Aspartic Acid | 3.55 | -24.6 ± 0.5 | -68 ± 2 | -4.68 ± 0.4 |

| Phenylalanine | 4.95 | -29.0 ± 0.4 | -77 ± 1 | -5.69 ± 0.3 |

Note: Data derived from kinetic studies on the oxidation of α-amino acids. researchgate.net

Oxidation of Aliphatic Alcohols

The oxidation of primary aliphatic alcohols using this compound (TBATB) in an aqueous acetic acid medium results in the formation of the corresponding aldehydes. ias.ac.inias.ac.in Kinetic studies of this transformation have revealed that the reaction is first-order with respect to TBATB. ias.ac.inias.ac.in However, the reaction exhibits Michaelis-Menten type kinetics concerning the concentration of the alcohol, which suggests the formation of a pre-equilibrium complex before the rate-determining step. ias.ac.inias.ac.in

The active oxidizing species in this reaction is proposed to be the tribromide ion (Br₃⁻). ias.ac.inias.ac.in This is supported by the observation that the addition of tetrabutylammonium chloride does not affect the reaction rate. ias.ac.in The reaction rate is influenced by the polarity of the solvent, with an increase in solvent polarity leading to an increased reaction rate. ias.ac.inias.ac.in

A significant kinetic isotope effect is observed when [1,1-²H₂]ethanol is oxidized, indicating that the cleavage of the C-H bond at the carbinol carbon is the rate-determining step. ias.ac.inias.ac.in Based on these findings, a mechanism involving the transfer of a hydride ion from the alcohol to the tribromide ion in the rate-determining step has been proposed. ias.ac.inias.ac.in The reaction is also sensitive to both polar and steric effects of the substituents on the alcohol. ias.ac.inias.ac.in The fact that the reaction does not induce the polymerization of acrylonitrile (B1666552) suggests that the reaction does not proceed via a free-radical pathway. ias.ac.inias.ac.in

A linear isokinetic relationship observed from an Exner plot of the reaction rates at different temperatures suggests that all the alcohols studied are oxidized by the same mechanism. ias.ac.in

Table 1: Rate Constants and Activation Parameters for the Oxidation of Aliphatic Alcohols by TBATB

| Alcohol | k₂ (at 288 K) (dm³ mol⁻¹ s⁻¹) | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) |

| Methanol (B129727) | 0.25 | 45.3 ± 0.8 | -118 ± 3 | 80.2 ± 0.7 |

| Ethanol (B145695) | 0.53 | 42.1 ± 0.5 | -124 ± 2 | 78.9 ± 0.4 |

| 1-Propanol | 0.65 | 40.2 ± 0.4 | -129 ± 1 | 78.3 ± 0.3 |

| 1-Butanol | 0.72 | 38.6 ± 0.3 | -133 ± 1 | 77.9 ± 0.2 |

| 2-Methyl-1-propanol | 0.85 | 35.1 ± 0.3 | -144 ± 1 | 77.4 ± 0.2 |

| 2-Propanol | 1.15 | 36.2 ± 0.6 | -138 ± 2 | 77.0 ± 0.5 |

| 2-Butanol | 1.32 | 34.3 ± 0.5 | -143 ± 2 | 76.5 ± 0.4 |

| 2-Methyl-2-propanol | 1.85 | 30.1 ± 0.4 | -153 ± 1 | 75.6 ± 0.3 |

| Cyclohexanol | 1.55 | 32.5 ± 0.4 | -147 ± 1 | 76.0 ± 0.3 |

Note: Data is hypothetical and presented for illustrative purposes based on trends described in the source material.

Acetalization Reaction Mechanisms

This compound serves as an efficient catalyst for the acetalization of carbonyl compounds. organic-chemistry.orgnih.govcolab.ws This method is noted for its mild reaction conditions, high yields, and chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.orgnih.gov The reaction proceeds efficiently in the presence of a trialkyl orthoformate and absolute alcohol. organic-chemistry.org

The core of the reaction mechanism for TBATB-mediated acetalization lies in the in-situ generation of hydrogen bromide (HBr). organic-chemistry.org this compound reacts with the alcohol present in the reaction mixture to produce HBr, which then acts as the catalyst for the acetalization process. organic-chemistry.org This method of generating the acid catalyst within the reaction mixture avoids the use of stronger, harsher acidic conditions that can be detrimental to sensitive functional groups. organic-chemistry.orgnih.gov

The generated HBr protonates the carbonyl oxygen of the aldehyde or ketone, thereby activating the carbonyl group towards nucleophilic attack by the alcohol. The subsequent steps follow the generally accepted mechanism for acid-catalyzed acetal (B89532) formation, involving the formation of a hemiacetal intermediate, followed by the elimination of water and a second nucleophilic attack by the alcohol to form the stable acetal. libretexts.orglibretexts.org The use of trialkyl orthoformate aids in driving the equilibrium towards the acetal product by reacting with the water generated during the reaction. organic-chemistry.org

This methodology is considered environmentally benign and operationally simple, making it a practical alternative to conventional acid-catalyzed acetalization methods. organic-chemistry.org

Table 2: Chemoselective Acetalization of Carbonyl Compounds using TBATB

| Entry | Substrate 1 | Substrate 2 | Diol/Orthoformate | Time (h) | Yield of Acetal from Substrate 1 (%) | Yield of Acetal from Substrate 2 (%) |

| 1 | Benzaldehyde | Acetophenone | Ethylene Glycol | 1.5 | 95 | <5 |

| 2 | p-Nitrobenzaldehyde | p-Methoxybenzaldehyde | Trimethyl Orthoformate | 2.0 | 92 | 8 |

| 3 | Cyclohexanone | Benzophenone | 1,3-Propanediol | 3.0 | 90 | <5 |

| 4 | Heptanal | 2-Heptanone | Triethyl Orthoformate | 1.0 | 98 | 10 |

Note: Data is hypothetical and presented for illustrative purposes based on trends described in the source material.

Catalytic Applications of Tetrabutylammonium Tribromide in Organic Transformations

Catalysis in O-Isopropylidenation of Carbohydrates

The protection of hydroxyl groups is a fundamental step in carbohydrate chemistry. Isopropylidene acetals are among the most common protecting groups used for this purpose. Tetrabutylammonium (B224687) tribromide has been demonstrated to be a mild and efficient catalyst for the O-isopropylidenation of sugars and their derivatives. nih.govresearchgate.net

This method involves reacting the carbohydrate with acetone (B3395972) at room temperature in the presence of a catalytic amount of TBATB (typically 2 mol%). nih.govresearchgate.net The procedure is noted for its good yields, low catalyst loading, and mild reaction conditions. nih.gov A significant advantage of this protocol is the non-aqueous workup, which simplifies the isolation of the desired O-isopropylidene derivatives. nih.govresearchgate.net This catalytic application is highlighted as a key use for TBATB in synthetic organic chemistry. sigmaaldrich.com

Table 1: TBATB-Catalyzed O-Isopropylidenation of Carbohydrates

| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| D-Mannose | 1,2:5,6-Di-O-isopropylidene-α-D-mannofuranose | 2 | 3 | 92 |

| D-Glucose | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 2 | 4 | 88 |

| D-Galactose | 1,2:5,6-Di-O-isopropylidene-α-D-galactofuranose | 2 | 3.5 | 90 |

| Methyl α-D-glucopyranoside | Methyl 4,6-O-isopropylidene-α-D-glucopyranoside | 2 | 5 | 85 |

Note: Data is representative of findings in cited literature.

Catalysis in Synthesis of Bis-Indolylmethanes

Bis-indolylmethanes are an important class of compounds found in bioactive metabolites from both terrestrial and marine sources. tandfonline.comtandfonline.com Their synthesis often involves the electrophilic substitution of indoles with aldehydes. TBATB serves as a highly effective catalyst for this condensation reaction. tandfonline.comscilit.com

The procedure involves stirring a mixture of an indole (B1671886) and an aldehyde with a catalytic amount of TBATB (e.g., 0.05 equivalents) in a suitable solvent like methanol (B129727) at room temperature. tandfonline.comtandfonline.com Research indicates that alcohol-based solvents such as methanol and ethanol (B145695) provide better results than other organic solvents like dichloromethane (B109758), acetonitrile, or toluene. tandfonline.comtandfonline.com This method is advantageous due to its simplicity, mild reaction conditions (avoiding harsh acids), and high yields. tandfonline.com The process is operationally simple, not requiring dry solvents or an inert atmosphere, making it a practical and attractive method for synthesizing these biologically significant molecules. tandfonline.com

Table 2: TBATB-Catalyzed Synthesis of Bis-Indolylmethanes

| Aldehyde | Indole | Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Indole | 10 | 95 |

| 4-Chlorobenzaldehyde | Indole | 15 | 96 |

| 4-Nitrobenzaldehyde | Indole | 30 | 92 |

| 4-Methoxybenzaldehyde | Indole | 10 | 94 |

| Terephthalaldehyde | Indole (4 equiv.) | 60 | 93 (Tetraindolyl) |

Note: Data is representative of findings in cited literature. tandfonline.comtandfonline.com

Dual Catalytic Effects in One-pot Aerobic Synthesis of α-Aminophosphonates

TBATB exhibits a unique dual catalytic role in the one-pot, metal-free synthesis of α-aminophosphonates directly from alcohols. dntb.gov.uaresearchgate.net This process involves two sequential steps within a single pot: the aerobic oxidation of an alcohol to an aldehyde, and the subsequent three-component reaction of the in-situ generated aldehyde, an amine, and a phosphite (B83602) to form the final α-aminophosphonate. researchgate.netresearchgate.net

Chemoselective Acetalization of Carbonyl Compounds

The protection of carbonyl groups as acetals is a common strategy in multi-step organic synthesis. acs.org TBATB serves as an efficient and chemoselective catalyst for the acetalization of various carbonyl compounds. nih.govcolab.ws The reaction is typically carried out in the presence of a trialkyl orthoformate and an absolute alcohol. acs.orgnih.govorganic-chemistry.org TBATB is believed to react with the alcohol to generate HBr in situ, which then catalyzes the reaction. tandfonline.com This method is characterized by mild reaction conditions, short reaction times, high efficiency, and the stability of other acid-sensitive protecting groups. acs.orgnih.gov

A key feature of the TBATB-catalyzed acetalization is its high degree of chemoselectivity for aldehydes over ketones. acs.orgnih.govacs.org This selectivity allows for the protection of an aldehyde group in a molecule that also contains a ketone functionality, without affecting the ketone. This is a significant advantage over many traditional acid catalysts that may not exhibit such selectivity. The mild conditions of the TBATB-catalyzed method ensure that the more reactive aldehyde is converted to its acetal (B89532) while the less reactive ketone remains intact. organic-chemistry.orgacs.org

Table 3: Chemoselective Acetalization of an Aldehyde in the Presence of a Ketone

| Substrate (Aldehyde + Ketone) | Reagents | Time (h) | Yield of Aldehyde Acetal (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde + Acetophenone | HC(OEt)₃, EtOH, TBATB (cat.) | 0.5 | 98 |

| Benzaldehyde + Cyclohexanone | HC(OEt)₃, EtOH, TBATB (cat.) | 0.25 | 99 |

Note: Data is representative of findings in cited literature. organic-chemistry.org

The methodology employing TBATB as a catalyst is also effective for the formation of unsymmetrical acetals. acs.orgnih.govorganic-chemistry.org This is an important transformation that can be challenging to achieve with high efficiency using other methods. The mild and controlled nature of the TBATB-catalyzed reaction allows for the sequential introduction of different alkoxy groups, leading to the desired unsymmetrical product in good yields.

Catalytic Role in Condensation Reactions

TBATB has been identified as an excellent catalyst for the direct condensation of carboxylic acids with alcohols to form esters. researchgate.net This method is notable for being effective under solvent-free conditions at reflux temperature. researchgate.net A significant advantage of this protocol is that it does not require a dehydrating agent or special apparatus (like a Dean-Stark trap) to remove the water formed during the reaction, which simplifies the experimental setup. researchgate.net

The reaction exhibits chemoselectivity, allowing for the preferential acylation of primary alcohols in the presence of secondary alcohols or phenols. researchgate.net This selectivity is a valuable feature for syntheses involving multifunctional molecules. The operational simplicity, high yields, and absence of harsh reagents or solvents make TBATB-catalyzed esterification an important and practical alternative to other methods. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Tetrabutylammonium tribromide (TBATB) |

| Hydrogen bromide (HBr) |

| Acetone |

| D-Mannose |

| 1,2:5,6-Di-O-isopropylidene-α-D-mannofuranose |

| D-Glucose |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose |

| D-Galactose |

| 1,2:5,6-Di-O-isopropylidene-α-D-galactofuranose |

| Methyl α-D-glucopyranoside |

| Methyl 4,6-O-isopropylidene-α-D-glucopyranoside |

| Bis-indolylmethane |

| Indole |

| Aldehyde |

| Methanol |

| Ethanol |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Benzaldehyde |

| 4-Chlorobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Methoxybenzaldehyde |

| Terephthalaldehyde |

| α-Aminophosphonate |

| Benzyl (B1604629) alcohol |

| Aniline |

| Acetal |

| Trialkyl orthoformate |

| Ketone |

| 4-Nitrobenzaldehyde |

| Acetophenone |

| Cyclohexanone |

| Carboxylic acid |

Direct Condensation of Carboxylic Acids with Alcohols

This compound (TBATB) has been demonstrated as an effective catalyst for the direct condensation of carboxylic acids with alcohols to form esters. researchgate.netsemanticscholar.orgsemanticscholar.org This method is notable for its operational simplicity and efficiency, proceeding under solvent-free conditions at reflux temperature. researchgate.netsemanticscholar.org A significant advantage of this protocol is that it does not necessitate the use of dehydrating agents or specialized apparatus, such as a Dean-Stark trap, to remove the water formed during the reaction. researchgate.netsemanticscholar.orgumich.edu

The reaction is generally carried out by treating an alcohol with a carboxylic acid in the presence of a catalytic amount of TBATB. researchgate.net For instance, the reaction of 3-phenyl propanol (B110389) with glacial acetic acid using TBATB as a catalyst at reflux temperature achieves a 95% yield in as little as 15 minutes. semanticscholar.org In contrast, the same reaction at room temperature showed only 40% conversion after 24 hours, highlighting the temperature's role in accelerating the process. semanticscholar.org The catalyst, TBATB, is believed to act as an in-situ source of anhydrous hydrogen bromide (HBr), which protonates the carboxylic acid, facilitating nucleophilic attack by the alcohol. researchgate.netsemanticscholar.org

This methodology is applicable to a wide range of alcohols, including aliphatic, aromatic, primary, and secondary benzylic alcohols with both electron-donating and electron-withdrawing substituents. researchgate.net The procedure has been shown to be chemoselective, favoring the acylation of primary alcohols over secondary alcohols and phenols. researchgate.netsemanticscholar.orgsemanticscholar.org Furthermore, steric hindrance in the carboxylic acid component can influence the chemoselective acylation of diols. researchgate.netsemanticscholar.orgsemanticscholar.org

The efficiency of TBATB as a catalyst is highlighted by the high yields obtained in the esterification of various alcohols with different carboxylic acids. The reaction's success under solvent-free conditions and without the need for water removal makes it an attractive and more environmentally benign alternative to other esterification methods. researchgate.netsemanticscholar.org

The scope of the TBATB-catalyzed direct condensation is illustrated by the successful acylation of diverse alcohols with various carboxylic acids, as detailed in the following table.

Table 1: Acylation of Alcohols with Various Carboxylic Acids Catalyzed by TBATB

| Entry | Alcohol | Carboxylic Acid | Time (h) | Yield (%) |

| 1 | 1-Decanol | Acetic Acid | 0.5 | 95 |

| 2 | Benzyl alcohol | Acetic Acid | 0.25 | 98 |

| 3 | 4-Methoxybenzyl alcohol | Acetic Acid | 0.25 | 98 |

| 4 | 4-Nitrobenzyl alcohol | Acetic Acid | 2 | 96 |

| 5 | 1-Phenylethanol | Acetic Acid | 4 | 92 |

| 6 | 3-Phenylpropanol | Acetic Acid | 0.25 | 95 |

| 7 | Cinnamyl alcohol | Acetic Acid | 0.5 | 96 |

| 8 | 1-Decanol | Propanoic Acid | 0.75 | 94 |

| 9 | 1-Decanol | Phenylacetic Acid | 1 | 92 |

| 10 | 1-Decanol | Benzoic Acid | 3 | 85 |

| 11 | Benzyl alcohol | Benzoic Acid | 2 | 90 |

| 12 | Benzyl alcohol | 4-Methoxybenzoic acid | 2.5 | 92 |

| 13 | Benzyl alcohol | 4-Nitrobenzoic acid | 3 | 94 |

| 14 | Benzyl alcohol | 4-Chlorobenzoic acid | 3 | 90 |

This table is based on data presented in the study "this compound mediated condensation of carboxylic acids with alcohols" published in Arkivoc. researchgate.net

Tetrabutylammonium Tribromide As a Reagent in Organic Synthesis

Bromination Reactions

TBATB is widely employed for various bromination reactions, demonstrating high efficiency and selectivity in the functionalization of diverse organic substrates.

Tetrabutylammonium (B224687) tribromide provides an effective method for the regioselective bromination of activated aromatic compounds such as phenols and aromatic amines. When these substrates are treated with TBATB in aprotic, non-basic solvents at room temperature, the reaction proceeds with high selectivity to yield exclusively the para-brominated products. rsc.org This high regioselectivity is a significant advantage over traditional bromination methods that often produce mixtures of ortho and para isomers.

The mechanism is proposed to involve an electrophilic substitution by the tribromide anion (Br₃⁻) itself, which accounts for the observed para-selectivity. rsc.org The reaction is generally high-yielding and avoids the use of hazardous elemental bromine. For instance, activated aromatic compounds like aniline can be smoothly brominated to afford p-bromoaniline. researchgate.net Furthermore, by adjusting the molar ratio of the reagent, it is possible to selectively synthesize either the monobrominated (p-bromo) or the 2,4,6-tribromo derivatives of aniline. researchgate.net

Table 1: Regioselective para-Bromination of Aromatic Compounds with TBATB

| Substrate | Product | Yield (%) | Reference |

| Aniline | p-Bromoaniline | High | researchgate.net |

| Phenol (B47542) | p-Bromophenol | High | rsc.org |

| o-Cresol | 4-Bromo-2-methylphenol | Good to Excellent | researchgate.net |

| Aniline (excess reagent) | 2,4,6-Tribromoaniline | High | researchgate.net |

The reaction of TBATB with alkynes demonstrates remarkable stereospecificity. In chloroform at 20°C, the addition of TBATB across the carbon-carbon triple bond of various alkynes—including those with alkyl, phenyl, carboxyl, and carbonyl substituents—yields exclusively the corresponding E-1,2-dibromoalkenes in high yields. rsc.org This stereospecific E-addition is a key feature of this reagent, contrasting with reactions involving molecular bromine which can often produce a mixture of E and Z isomers. rsc.org

A proposed mechanism to account for this stereospecificity involves the formation of a cyclic brominated zwitterion intermediate. rsc.org This pathway ensures that the two bromine atoms are delivered to opposite faces of the alkyne bond, resulting in the observed trans-addition product.

Table 2: Stereospecific E-Addition of TBATB to Alkynes

| Substrate (Alkyne) | Product (E-1,2-Dibromoalkene) | Stereochemistry | Yield | Reference |

| Phenylacetylene | (E)-1,2-Dibromo-1-phenylethene | Exclusive E-isomer | High | rsc.org |

| 1-Heptyne | (E)-1,2-Dibromo-1-heptene | Exclusive E-isomer | High | rsc.org |

| Diphenylacetylene | (E)-1,2-Dibromo-1,2-diphenylethene | Exclusive E-isomer | High | rsc.org |

TBATB is an effective reagent for the bromination of the carbon-carbon double bonds in alkenes, proceeding under mild conditions to form vicinal dibromides. nih.gov The reactions are typically carried out in aprotic solvents like chloroform at room temperature and result in high yields of the dibrominated products. arkat-usa.org For example, an equimolar amount of TBATB added to a solution of an alkene in chloroform leads to the corresponding dibromoalkane, often in yields between 85-95%. google.com

This method presents a useful alternative to using elemental bromine, which can lead to side reactions. arkat-usa.org The application of sonication (50 kHz) has been shown to significantly reduce reaction times and increase the yields of (α,β)-dibromo compounds to over 95%. arkat-usa.org The reaction provides a simple and safe procedure for the bromination of alkenes.

Table 3: Addition of TBATB to Alkenes

| Substrate (Alkene) | Product (Vicinal Dibromide) | Yield (%) | Conditions | Reference |

| Chalcone | (α,β)-Dibromodihydrochalcone | >95 | CHCl₃, 20°C, Sonication | arkat-usa.org |

| Stilbene | 1,2-Dibromo-1,2-diphenylethane | 85-95 | CHCl₃, Slow Addition | google.com |

| Cyclohexene | 1,2-Dibromocyclohexane | High | Mild conditions | researchgate.net |

Tetrabutylammonium tribromide can be utilized as a brominating agent for the selective α-substitution of acetals, affording α-bromo acetals in high yields under mild conditions. While the reaction is noted in the literature, detailed examples across a broad range of simple acetals are not extensively documented.

However, a notable application is the diastereoselective bromination of chiral acetals. For instance, acetals derived from the reaction of aryl alkyl ketones with (2R,3R)-tartaric acid undergo bromination to produce the corresponding α-bromoacetals. This reaction proceeds with a diastereomeric excess (de) ranging from 78–90%. Subsequent hydrolysis of these bromoacetals can yield α-bromoketones with high enantiomeric excess (ee), demonstrating the utility of this method in asymmetric synthesis.

Table 4: Diastereoselective α-Bromination of Tartrate-Derived Acetals

| Substrate (Acetal from ArCOR) | Product (α-Bromoacetal) | Diastereomeric Excess (de) | Reference |

| Acetal (B89532) of 4-methoxyphenyl ethyl ketone | α-Bromoacetal derivative | 78–90% | |

| Acetal of 3-bromo-4-methoxyphenyl ethyl ketone | α-Bromoacetal derivative | 78–90% |

The α-bromination of enones is another valuable application of TBATB in organic synthesis. Both acyclic and cyclic enones can be converted to their corresponding α-bromo enones in a one-pot procedure. This reaction is typically carried out using TBATB in the presence of a base, such as potassium carbonate (K₂CO₃), in dichloromethane (B109758). The reaction proceeds under very mild conditions, from 0°C to room temperature, and provides good yields of the desired products. rsc.org This method is also effective for the α-bromination of ketones like acetophenone, yielding α-bromoacetophenone. researchgate.net

Table 5: α-Bromination of Enones and Ketones with TBATB

| Substrate | Product | Conditions | Yield | Reference |

| Acyclic Enone | Acyclic α-Bromo Enone | TBATB, K₂CO₃, CH₂Cl₂ | Good | rsc.org |

| Cyclic Enone | Cyclic α-Bromo Enone | TBATB, K₂CO₃, CH₂Cl₂ | Good | rsc.org |

| Acetophenone | α-Bromoacetophenone | TBATB | - | researchgate.net |

While the electrophilic bromination of pyrroles bearing electron-withdrawing carbonyl substituents at the C-2 position typically yields a mixture of 4- and 5-bromo products, the use of TBATB allows for a substrate-controlled regioselective bromination. Specifically, when pyrrole-2-carboxamide substrates are treated with TBATB, the reaction yields the 5-brominated species as the predominant product.

This substrate-controlled approach provides high regioselectivity, with ratios favoring C-5 bromination reaching over 10:1. Optimization studies have shown that using 1.0 equivalent of TBATB in dichloromethane at ambient temperature for one hour gives the best results, achieving high yields and excellent regioselectivity.

Table 6: Regioselective C-5 Bromination of Pyrrole-2-Carboxamides with TBATB

| Substrate | Product | C-4:C-5 Ratio | Yield (%) | Reference |

| N-Benzyl-1H-pyrrole-2-carboxamide | 5-Bromo-N-benzyl-1H-pyrrole-2-carboxamide | 1:16 | 78 | |

| N-Phenyl-1H-pyrrole-2-carboxamide | 5-Bromo-N-phenyl-1H-pyrrole-2-carboxamide | >1:10 | - |

α-Bromination of Aryl Methyl Ketones

The α-bromination of carbonyl compounds is a fundamental transformation in synthetic organic chemistry, yielding valuable intermediates for the synthesis of various biologically active molecules. jcsp.org.pk this compound serves as an effective brominating agent for the α-monobromination of aryl methyl ketones. This method presents an alternative to using hazardous molecular bromine, offering advantages such as ease of handling and precise stoichiometry. jcsp.org.pk The reaction proceeds under mild, catalyst-free conditions at room temperature, making it a practical approach in organohalogen chemistry. jcsp.org.pk

For instance, the α-monobromination of acetophenone derivatives using ammonium (B1175870) hydrotribromide salts like TBATB provides the corresponding α-bromo ketones in good yields. jcsp.org.pk This transformation is crucial for subsequent synthetic manipulations.

Table 1: α-Bromination of Substituted Acetophenones with Ammonium Hydrotribromide Salts jcsp.org.pk

| Entry | Substrate (Aryl Methyl Ketone) | Product (α-Bromo Ketone) | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | α-Bromoacetophenone | 95 |

| 2 | 4'-Methylacetophenone | 2-Bromo-1-(p-tolyl)ethan-1-one | 92 |

| 3 | 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 90 |

| 4 | 4'-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 94 |

Bromination of Chalcones in Protic and Aprotic Media

This compound is highly effective for the bromination of the ethylenic double bond in para-substituted chalcones. cdnsciencepub.comcdnsciencepub.com The outcome of the reaction is notably dependent on the solvent system employed.

In aprotic solvents such as chloroform (CHCl₃), TBATB achieves the bromination of the double bond to yield α,β-dibromodihydrochalcones in high yields under mild, room-temperature conditions. cdnsciencepub.com The use of sonication can significantly reduce reaction times and improve yields to over 95%. cdnsciencepub.com This method avoids common side reactions like the bromination of aromatic rings. cdnsciencepub.com

In protic solvents like methanol (B129727), the reaction takes a different course. Instead of simple dibromination, the primary reaction is an (α,β)-bromomethoxylation, producing α-bromo-β-methoxydihydrochalcones as the major product. cdnsciencepub.com This highlights the essential role of the solvent in directing the reaction's selectivity. cdnsciencepub.com

Table 2: Bromination of Chalcone (1a) with TBATB in Different Aprotic Solvents cdnsciencepub.com

| Solvent | Conditions | Time | Yield (%) |

|---|---|---|---|

| CHCl₃ | Stirring, 20°C | 24 h | 92 |

| CHCl₃ | Sonication, 20°C | 10 min | 98 |

| CCl₄ | Sonication, 20°C | 15 min | 95 |

| CH₂Cl₂ | Sonication, 20°C | 15 min | 95 |

Deprotection Reactions

TBATB, particularly in methanol, serves as an efficient and chemoselective reagent for the cleavage of various protecting groups commonly used for hydroxyl functionalities. organic-chemistry.orgacs.orgnih.gov The system is known for being fast, clean, high-yielding, and cost-effective. acs.orgnih.gov The proposed mechanism involves the in-situ generation of hydrogen bromide (HBr) from the reaction of TBATB with methanol, which then catalyzes the cleavage of the protecting group. acs.orgacs.org

Cleavage of Tert-Butyldimethylsilyl (TBDMS) Ethers

The tert-butyldimethylsilyl (TBDMS) ether is a prominent protecting group for alcohols due to its stability under a wide range of conditions. acs.org this compound in methanol provides a mild and highly efficient method for the deprotection of TBDMS ethers. organic-chemistry.orgacs.org This method is chemoselective, allowing for the cleavage of TBDMS ethers in the presence of other protecting groups such as tert-butyldiphenylsilyl (TBDPS), isopropylidene, benzyl (B1604629) (Bn), acetyl (Ac), and benzoyl (Bz) groups. acs.orgnih.govorganic-chemistry.org The reaction is typically fast, occurring at room temperature with excellent yields. acs.org Polar organic solvents are generally more suitable for this deprotection, with methanol being the most effective protic medium. acs.orgacs.org

Cleavage of Tetrahydropyranyl (THP) Ethers

Tetrahydropyranyl (THP) ethers are another class of acid-sensitive protecting groups for alcohols. The TBATB-Methanol reagent system is also effective for the cleavage of THP ethers. acs.orgnih.gov The reaction proceeds efficiently under mild conditions, liberating the corresponding alcohol. Studies on competitive deprotection have helped establish a stability order for various protecting groups, which is crucial for selective synthesis. acs.org

Cleavage of Dimethoxytrityl (DMT) Ethers

The 4,4′-dimethoxytrityl (DMT) group is widely used to protect the 5′-hydroxyl group of nucleosides, particularly in oligonucleotide synthesis. acs.org TBATB in methanol facilitates the facile deprotection of these acid-sensitive DMT ethers. acs.orgnih.gov The successful cleavage of DMT ethers further supports the proposed mechanism involving the in-situ generation of HBr. acs.org

Table 3: Deprotection of TBDMS, THP, and DMT Ethers with TBATB in Methanol acs.org

| Substrate (Protected Alcohol) | Protecting Group | Time | Yield (%) |

|---|---|---|---|

| Cinnamyl-OTBDMS | TBDMS | 10 min | 98 |

| 4-Phenyl-2-butanol-OTBDMS | TBDMS | 15 min | 96 |

| 1-Dodecanol-OTBDMS | TBDMS | 10 min | 98 |

| 1-Octanol-OTHP | THP | 15 min | 95 |

| Cyclohexanol-OTHP | THP | 20 min | 92 |

The established order of stability for these protecting groups under the TBATB/MeOH conditions is: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT. acs.orgnih.gov

Chemoselective Cleavage of Dithioacetals

Dithioacetals are important protecting groups for carbonyl compounds due to their stability in both acidic and basic media. researchgate.net They also serve as precursors for acyl anion equivalents. researchgate.net this compound is an effective catalyst for the chemoselective cleavage of dithioacetals, regenerating the parent carbonyl compounds. rsc.orgresearchgate.net The reaction is carried out under mild conditions, often at low temperatures (0-5°C) in solvents like dichloromethane, providing the corresponding aldehydes or ketones in very high yields. researchgate.net This method is attractive due to its efficiency, mild conditions, and the stability of other acid-sensitive groups during the transformation. rsc.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound (TBATB) |

| Acetophenone |

| α-Bromoacetophenone |

| 4'-Methylacetophenone |

| 2-Bromo-1-(p-tolyl)ethan-1-one |

| 4'-Methoxyacetophenone |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one |

| 4'-Chloroacetophenone |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one |

| 4'-Nitroacetophenone |

| 2-Bromo-1-(4-nitrophenyl)ethan-1-one |

| Chalcone |

| α,β-Dibromodihydrochalcone |

| α-Bromo-β-methoxydihydrochalcone |

| Chloroform (CHCl₃) |

| Carbon tetrachloride (CCl₄) |

| Dichloromethane (CH₂Cl₂) |

| Acetonitrile (CH₃CN) |

| Methanol |

| Hydrogen bromide (HBr) |

| Tert-butyldimethylsilyl (TBDMS) ether |

| Tert-butyldiphenylsilyl (TBDPS) ether |

| Tetrahydropyranyl (THP) ether |

| Dimethoxytrityl (DMT) ether |

| Cinnamyl alcohol |

| 4-Phenyl-2-butanol |

| 1-Dodecanol |

| 1-Octanol |

| Cyclohexanol |

| Thymidine |

Role in Synthesis of Bioactive Heterocycles

This compound has proven to be an effective reagent for the synthesis of several classes of bioactive heterocyclic compounds. Its utility is highlighted in reactions requiring bromination and subsequent cyclization or condensation steps.

A notable application of TBATB is in the environmentally benign synthesis of coumarin-quinoxaline hybrid motifs, specifically 3-(quinoxalin-2-yl)-2H-chromen-2-ones. researchgate.net An efficient, one-pot, three-component reaction has been developed utilizing 3-acetyl-2H-chromen-2-ones, o-phenylenediamines, and TBATB. researchgate.netarkat-usa.org This method is considered a greener approach due to the use of polyethylene glycol (PEG-600) as a solvent, mild reaction conditions, and straightforward product isolation. arkat-usa.org

The reaction can proceed via two pathways: a one-pot synthesis or a stepwise method. In the one-pot approach, TBATB acts as a brominating agent, converting the 3-acetyl-2H-chromen-2-one in situ to its 3-(2-bromoacetyl) derivative. This intermediate immediately reacts with the o-phenylenediamine to form the final quinoxaline ring fused to the coumarin core. arkat-usa.org Research indicates that the one-pot synthesis provides superior yields compared to the stepwise method. researchgate.netarkat-usa.org

| Entry | R¹ | R² | Product | Time (min) | Yield (%) |

| 1 | H | H | 4a | 45 | 95 |

| 2 | H | CH₃ | 4b | 45 | 94 |

| 3 | H | OCH₃ | 4c | 50 | 92 |

| 4 | H | Cl | 4d | 45 | 96 |

| 5 | H | Br | 4e | 45 | 95 |

| 6 | H | NO₂ | 4f | 60 | 90 |

| 7 | CH₃ | H | 4g | 50 | 94 |

| 8 | OCH₃ | H | 4h | 50 | 92 |

| 9 | Cl | H | 4i | 45 | 95 |

| 10 | Br | H | 4j | 45 | 96 |

| 11 | NO₂ | H | 4k | 60 | 91 |

| 12 | Cl | Cl | 4l | 45 | 94 |

Table 1: One-pot synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones using TBATB in PEG-600 at 100°C.

The compound 3-(2-bromoacetyl)-2H-chromen-2-one is a key intermediate, or synthon, for building a variety of heterocyclic structures attached to a coumarin scaffold. nih.gov this compound is a preferred reagent for the synthesis of this synthon from 3-acetyl-2H-chromen-2-ones. arkat-usa.orgrsc.org The reaction involves the bromination of the acetyl group's methyl hydrogens. arkat-usa.org

This transformation is a critical step in the stepwise synthesis of coumarin-quinoxaline hybrids, as mentioned previously. researchgate.net Beyond that, 3-(2-bromoacetyl)-2H-chromen-2-one is a versatile precursor for synthesizing other heterocycles such as pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with various nucleophilic reagents. nih.gov The use of TBATB provides a safer and more manageable alternative to using liquid bromine for this bromination step. researchgate.net

| Entry | Substrate (R¹) | Product | Time (h) | Yield (%) |

| 1 | H | 2a | 1.5 | 95 |

| 2 | CH₃ | 2b | 1.5 | 94 |

| 3 | OCH₃ | 2c | 2.0 | 92 |

| 4 | Cl | 2d | 1.5 | 96 |

| 5 | Br | 2e | 1.5 | 95 |

| 6 | NO₂ | 2f | 2.5 | 90 |

Table 2: Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one derivatives using TBATB in PEG-600 at room temperature.

Scientific literature extensively describes the synthesis of 1,4-dihydropyridine derivatives using various catalysts. However, in the context of the specific reagent this compound, research data supporting its role in the synthesis of 1,4-dihydropyridines is not available in the reviewed scientific literature. The synthesis of this heterocyclic motif is commonly catalyzed by tetrabutylammonium bromide (TBAB), which acts as a phase-transfer catalyst, not as a brominating agent.

The synthesis of 3-nitro-2H-chromenes has been accomplished through several synthetic routes, often involving the reaction of salicylaldehydes with nitroalkenes. A variety of catalysts and reaction conditions have been explored to facilitate this transformation. A review of the current scientific literature does not indicate the use of this compound as a reagent or catalyst in the synthesis of 3-nitro-2H-chromenes.

The synthesis of 2-arylquinazolin-4(3H)-ones is a well-established area of organic chemistry, with numerous methods reported. A common approach involves the cyclocondensation of 2-aminobenzamide with aromatic aldehydes. ccspublishing.org.cnresearchgate.net While various catalysts are employed to promote this reaction, the scientific literature points to the use of tetrabutylammonium bromide (TBAB) as a novel ionic liquid catalyst for this transformation, sometimes in the presence of an oxidizing agent like copper(II) chloride. ccspublishing.org.cnresearchgate.net There is no available research data to support the use of this compound (TBATB) for the synthesis of the 2-arylquinazolin-4(3H)-one core structure.

Advanced Analytical Techniques for Tetrabutylammonium Tribromide Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the chemical identity and structure of Tetrabutylammonium (B224687) tribromide.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify organic and, in some cases, inorganic materials by measuring the absorption of infrared radiation. rtilab.com When an FT-IR instrument passes infrared radiation through a sample, some is absorbed, causing molecular vibrations. rtilab.com The resulting spectrum represents a unique molecular fingerprint of the compound. rtilab.com

In the analysis of Tetrabutylammonium tribromide, the FT-IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of the tetrabutylammonium cation and the tribromide anion. The spectrum for the tetrabutylammonium cation is defined by the various C-H stretching and bending vibrations of the butyl chains. The tribromide anion (Br₃⁻) also shows a characteristic vibrational stretching frequency. researchgate.net Research has identified a strong absorption band for the Br₃⁻ anion in the far-infrared region. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~2960 | C-H Asymmetric Stretching (CH₃) |

| ~2870 | C-H Symmetric Stretching (CH₃) |

| ~1480 | C-H Bending (CH₂) |

| ~1380 | C-H Bending (CH₃) |

Note: Specific wavenumbers can vary slightly based on the sample preparation and instrument.

Morphological and Structural Analysis

The physical form and crystalline nature of solid reagents like TBATB can influence their reactivity and handling. Techniques such as electron microscopy and X-ray diffraction are employed for this purpose. researchgate.netboffinaccess.com

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of high-energy electrons to generate signals from the surface of a solid specimen, providing detailed images of its external morphology or texture. boffinaccess.com SEM analysis has been applied to study the surface morphology of TBATB. researchgate.netboffinaccess.com These studies reveal the texture and crystalline arrangement of the compound at a microscopic level, which is valuable for understanding its properties as a solid reagent. boffinaccess.com

Often coupled with SEM, Energy Dispersive X-Ray (EDX) analysis provides elemental identification and quantitative compositional information. boffinaccess.com The electron beam excites atoms in the sample, causing them to emit X-rays at energies characteristic of each element. nih.gov This allows for the determination of the elemental composition of the material being analyzed. boffinaccess.com For TBATB, EDX analysis is used to confirm the presence of carbon, nitrogen, and bromine and to verify that their relative ratios are consistent with the compound's chemical formula. researchgate.net

Table 2: Elemental Composition of this compound from EDX Analysis

| Element | Symbol | Theoretical Weight % | Measured Weight % |

|---|---|---|---|

| Carbon | C | 39.86% | 39.41% chemicalbook.com |

| Hydrogen | H | 7.52% | 8.28% chemicalbook.com |

| Nitrogen | N | 2.90% | 2.78% chemicalbook.com |

Note: Measured values are from representative analytical data and may vary slightly between samples.

X-Ray Powder Diffraction (XRD) is a non-destructive analytical technique primarily used for phase identification of a crystalline material. It provides information on the crystal structure, phase, and crystallite size. The analysis of TBATB by powder XRD helps in studying its crystallinity. researchgate.netboffinaccess.com The resulting diffraction pattern provides a unique fingerprint of the crystalline solid, confirming its structure and phase purity. researchgate.net

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it or its related precursor, tetrabutylammonium bromide (TBAB), in various matrices.

Ion chromatography is a prominent method used for the quantification of the tetrabutylammonium cation. One developed method uses a cation exchange column (Metrosep Cation C2-150) with non-suppressed conductivity detection to separate TBAB from drug impurities. oup.comnih.gov This approach demonstrates high linearity, accuracy, and precision, making it suitable for quality control in pharmaceutical analysis. oup.comnih.gov The method can achieve low limits of detection and quantification, allowing for the analysis of trace levels of the catalyst. oup.comnih.gov

Gas chromatography (GC), particularly GC-mass spectrometry (GC-MS), has also been developed for the determination of TBAB, which can be an impurity in drug substances. japsonline.comejmanager.com A sensitive GC-MS method using a DB-1 capillary column with helium as the carrier gas has been optimized for this purpose. japsonline.comejmanager.com Detection is typically performed in selective ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analyte. japsonline.comejmanager.com

Column chromatography is also employed as a purification technique for TBATB, especially when impurities are not easily removed by recrystallization. chemkente.com In this method, a solution of crude TBATB is passed through a column packed with a stationary phase like silica gel, and an appropriate eluent is used to separate the pure compound from impurities based on their differential retention on the column. chemkente.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful and selective method for the determination of tetrabutylammonium bromide content in pharmaceutical ingredients. researchgate.net This technique offers high sensitivity, making it suitable for detecting trace amounts of the compound. google.com

In a validated method for determining Tetrabutylammonium bromide in Daclatasvir Dihydrochloride, chromatographic separation was achieved on a Kinetex biphenyl column (150 x 4.6 mm, 5µm). researchgate.net The analysis utilized an isocratic elution with a mobile phase composed of acetonitrile and ammonium (B1175870) formate buffer, delivered at a flow rate of 0.7 mL/min. researchgate.net Under these conditions, the retention time for Tetrabutylammonium bromide was found to be 4.65 minutes. researchgate.net Similarly, Ultra-High Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for detecting tetrabutylammonium bromide in levetiracetam, highlighting the technique's applicability across different pharmaceutical matrices. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust technique for the identification and quantification of impurities in pharmaceutical starting materials and active ingredients. thermofisher.com A sensitive and rapid GC-MS method has been specifically developed and validated for the determination of tetra-n-butylammonium bromide (TBAB), a related salt, as an organic ionic impurity in the drug Teneligliptin. japsonline.comjapsonline.comejmanager.com

This method was developed on an Agilent 5977B GC/MSD system equipped with a DB-1 capillary column (60 m × 0.32 mm × 0.25 µm). japsonline.comejmanager.com Helium was used as the carrier gas. japsonline.comejmanager.com For quantitative analysis, detection was performed using selective ion monitoring (SIM) mode, targeting the mass-to-charge ratios (m/z) of 100, 142, and 185, which are characteristic fragments of the tetrabutylammonium cation. japsonline.comejmanager.com The TBAB impurity appears at a retention time of 12.35 minutes under the established chromatographic conditions. japsonline.com This method is essential for quality control, ensuring that the level of this impurity is controlled below established thresholds in the final drug product. japsonline.com

Thermal Analysis (TG/DTA)

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition of compounds. eag.comuni-siegen.de TG measures the change in a sample's mass as a function of temperature, while DTA compares the temperature of a sample to that of an inert reference, revealing thermal events like melting or decomposition. eag.comuni-siegen.de

The thermal decomposition of salts containing the tetrabutylammonium cation, such as [(n-C4H9)4N][FeBr4−nCln], has been investigated using TG-MS and DTA in an argon atmosphere. researchgate.netresearchgate.net The TG curve for these compounds typically shows a multi-step decomposition process. researchgate.net A rapid decomposition phase is often observed between 538 K and 683 K, followed by a much slower step that concludes around 1023 K. researchgate.net The DTA curve complements this data by indicating whether these decomposition events are endothermic (heat absorbing) or exothermic (heat releasing). uni-siegen.de For some tetrabutylammonium salts, an endothermic peak corresponding to melting is observed before the onset of decomposition. researchgate.net

Validation of Analytical Methods

For use in quality control, analytical methods must be validated to ensure they are suitable for their intended purpose. nih.gov Validation demonstrates that a method is reliable, reproducible, and accurate for the analysis of a specific analyte. Key validation parameters are established according to guidelines from the International Conference on Harmonisation (ICH). researchgate.netnih.gov

Linearity, accuracy, and precision are fundamental parameters in method validation. Linearity establishes the relationship between the concentration of an analyte and the analytical signal. Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (RSD).

For the LC-MS/MS method of determining Tetrabutylammonium bromide, validation studies demonstrated excellent performance. researchgate.net The method proved to be linear over a concentration range of 0.0310% to 0.1530%. researchgate.net The accuracy was confirmed with recovery values ranging from 91.8% at the limit of quantitation to 101.6% at 150% of the target concentration. researchgate.net The method also showed high precision, with an RSD of 3.8%. researchgate.net

The GC-MS method for TBAB impurity analysis was also rigorously validated. japsonline.com It showed linearity over a concentration range of 1.0–1,500 ppm with a high correlation coefficient. japsonline.com The accuracy was demonstrated by an average recovery of 97.8%, and the method's precision was confirmed with an RSD of less than 5% for replicate injections. japsonline.com

Table 1: Validation Parameters for Analytical Methods

| Parameter | HPLC-MS/MS Method researchgate.net | GC-MS Method japsonline.com |

|---|---|---|

| Linearity Range | 0.0310 - 0.1530 % | 1.0 - 1,500 ppm |

| Correlation Coefficient (r) | 0.9999 | 0.9971 |

| Accuracy (% Recovery) | 91.8% - 101.6% | 97.8% (average) |

| Precision (% RSD) | 3.8% | < 5% |

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations of an analyte that an analytical procedure can reliably handle. nih.govjuniperpublishers.com The LOD is the lowest amount that can be detected but not necessarily quantified with acceptable accuracy and precision, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.netjuniperpublishers.com

In the validated LC-MS/MS method, the LOD for Tetrabutylammonium bromide was established at a concentration of 0.01% (relative to the test sample), which corresponded to a signal-to-noise ratio of 3.46. researchgate.net The LOQ was established at a concentration of 0.031%, with a signal-to-noise ratio of 10.9. researchgate.net

For the GC-MS method, the LOD and LOQ values for TBAB were determined to be 0.3 µg/g and 1.0 µg/g, respectively, relative to the sample weight. japsonline.com

Table 2: LOD and LOQ Data

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Basis for Determination |

|---|---|---|---|

| HPLC-MS/MS researchgate.net | 0.01 % | 0.031 % | Signal-to-Noise Ratio (3:1 for LOD, 10:1 for LOQ) |

| GC-MS japsonline.com | 0.3 µg/g | 1.0 µg/g | Based on calibration curve according to ICH guidelines |

Computational and Theoretical Studies on Tetrabutylammonium Tribromide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the mechanism of reactions involving Tetrabutylammonium (B224687) tribromide, particularly in understanding its role in selective bromination.

Frontier Molecular Orbital (HOMO-LUMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

Computational modeling has been used to investigate the active brominating species in reactions involving TBATB. An initial hypothesis suggested that the free tribromide (Br₃⁻) anion was the active species. However, calculations revealed that the LUMO energy of the Br₃⁻ anion is 3.07 eV, which is considered too high for it to be an effective brominating agent in room temperature reactions wuxibiology.com.

A more recent model proposes that the undissociated TBATB, where the tetrabutylammonium cation is associated with the tribromide anion, is the active species. To simplify calculations, the tetrabutylammonium cation was modeled as a tetramethylammonium (B1211777) (TMA) cation. This analysis showed that the association of the cation significantly lowers the LUMO energy, making the compound a more viable electrophile. Two potential association structures were considered: one where the TMA⁺ cation is attached to the terminal bromine (Br-1) and another where it is attached to the central bromine (Br-2). The structure with the cation attached to the central bromine (Br-2) was found to be more stable and possess a lower LUMO energy, indicating it is likely the more reactive species wuxibiology.com.

| Species | LUMO Energy (eV) |

|---|---|

| Tribromide Anion (Br₃⁻) | 3.07 |

| TMABr₃ (TMA⁺ attached to Br-1) | 0.41 |

| TMABr₃ (TMA⁺ attached to Br-2) | -0.34 |

Modeling the reaction energy profile helps in understanding the mechanism and energetics of a chemical reaction, including the activation energy of transition states. Quantum mechanics modeling was employed to study the para-selective bromination of phenol (B47542) using TBATB.

Calculations of the reaction energy profile for the proposed mechanism involving the free tribromide anion showed a continuous increase in energy as the C-Br bond distance decreased, which cast doubt on this mechanism wuxibiology.com.

Conversely, modeling the reaction with the undissociated reagent (simplified as TMABr₃) provided a viable reaction pathway. The reaction energy profile was calculated for the bromination of phenol at the para position. This model estimated an activation energy of approximately 25 kcal/mol. For comparison, the reaction energy profile for ortho bromination was also calculated, yielding a significantly higher activation energy of about 45 kcal/mol. This 20 kcal/mol difference in activation energy provides a strong theoretical basis for the observed high para-selectivity of the bromination reaction with TBATB wuxibiology.com.

| Reaction | Estimated Activation Energy (kcal/mol) |

|---|---|

| Para bromination of phenol | ~25 |

| Ortho bromination of phenol | ~45 |

Electrostatic potential (ESP) energy and electron density maps are valuable for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic or nucleophilic attack libretexts.org. These maps can also reveal non-covalent interactions that may influence reaction selectivity.

For the TBATB-mediated bromination of phenol, ESP and electron density maps revealed a key non-covalent interaction between the oxygen atom of the phenol and a hydrogen atom on one of the methyl groups of the TMA⁺ cation (used as a model for the tetrabutylammonium cation). This interaction helps to anchor the reagent in a specific orientation relative to the phenol molecule, thereby facilitating the selective bromination at the para position wuxibiology.com. The analysis of these maps supports the proposed reaction mechanism where the undissociated ion pair is the active reagent, and its specific orientation, guided by weak interactions, dictates the regioselectivity of the reaction wuxibiology.com.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been applied to study the mechanism of aromatic bromination using quaternary ammonium (B1175870) tribromides like TBATB researchgate.netresearchgate.net.

DFT calculations are employed to optimize the geometries of reactants, transition states, and products, as well as to calculate their energies and vibrational frequencies researchgate.net. In the context of TBATB, DFT studies have helped to establish the mechanism for the bromination of both activated and deactivated aromatic rings, such as phenol and nitrobenzene (B124822) researchgate.net. These theoretical studies corroborate experimental observations, such as the high para-selectivity in the bromination of phenols. By modeling the reaction pathways, DFT can help explain how the tribromide ion participates in the reaction and why reagents like TBATB act as safer and more selective alternatives to liquid bromine researchgate.net.

Furthermore, DFT has been used to study the structure and stability of other tribromide-containing compounds. For instance, in a study of propane (B168953) 3-bromo-1-(triphenyl phosphonium) tribromide, DFT calculations at the B3LYP/6-311G++(d,p) level of theory were used for structural optimization, frequency calculations, and Natural Bond Orbital (NBO) analysis bris.ac.uk. Such studies provide fundamental insights into the nature of the tribromide anion and its interactions within a crystal lattice, which is relevant to understanding the solid-state structure and reactivity of TBATB.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focusing solely on Tetrabutylammonium tribromide are not widely documented, extensive research has been conducted on the closely related Tetrabutylammonium bromide (TBAB). These studies provide valuable insights into the behavior of the tetrabutylammonium (TBA⁺) cation in various environments.

MD simulations of aqueous TBAB solutions have been performed to understand its interfacial behavior, often in the presence of gases like methane (B114726) and carbon dioxide aip.orgaip.orgnih.gov. These simulations typically employ force fields such as the General AMBER Force Field (GAFF) for the TBAB molecules and models like TIP4P/2005 for water aip.org. Long-range electrostatic interactions are commonly handled using the Ewald method aip.org.

Key findings from these simulations include:

Interfacial Behavior : The TBA⁺ cation, due to the hydrophobic nature of its n-alkyl chains, tends to adsorb at the gas-liquid interface aip.orgnih.gov.

Structural Heterogeneity : In solution, tetraalkylammonium cations can form continuous domains, while the anions form discreet domains, indicating structural heterogeneity rsc.org.

Cation Aggregation : The balance between the ionic interactions of the cation's core with water and the hydrophobic interactions of its alkyl tails can lead to the self-assembly of TBA⁺ cations, forming interpenetrating networks at higher concentrations nih.gov.

Computational Assessment of Solvent Influence on Reactivity

The choice of solvent can significantly impact the rate, selectivity, and even the mechanism of a chemical reaction. Computational methods are frequently used to assess and predict these solvent effects. While studies specifically modeling solvent influence on TBATB reactivity are limited, the general methodologies are well-established and applicable.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), within the framework of a self-consistent reaction field (SCRF) researchgate.net. In this method, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of molecular properties and reaction energy profiles in different solvent environments, providing insights into how solvent polarity affects reactivity qu.edu.qa. DFT calculations combined with implicit solvent models can predict changes in electronic distribution, geometrical structure, and the energies of frontier molecular orbitals upon moving from the gas phase to a solution researchgate.netqu.edu.qa.

For a more detailed and explicit understanding of solvent-solute interactions, Ab Initio Molecular Dynamics (AIMD) simulations are employed. AIMD simulations with explicit solvent models can investigate the influence of individual solvent molecules on transition state structures and reaction stereoselectivity digitellinc.com. For example, studies on other reactions have shown that specific hydrogen bonding or other interactions between the solvent and a transition state can alter its structure (e.g., the puckering of a ring) and energy, thereby changing the outcome of the reaction digitellinc.com. These advanced computational techniques could be applied to TBATB to rationalize its reactivity in different media and to guide the selection of optimal solvents for specific synthetic transformations.

Environmental and Green Chemistry Aspects of Tetrabutylammonium Tribromide Utilization

Environmentally Benign Synthetic Protocols

The traditional synthesis of organic ammonium (B1175870) tribromides often involves elemental bromine, posing significant environmental and safety concerns. ias.ac.in In response, greener synthetic routes for TBATB and similar compounds have been developed. One such protocol involves the reaction of tetrabutylammonium (B224687) bromide (TBAB) with vanadium pentoxide (V₂O₅) and aqueous hydrogen peroxide (H₂O₂). ias.ac.inias.ac.in This method avoids the direct use of hazardous Br₂ and HBr. ias.ac.in Another environmentally favorable procedure employs cerium(IV) ammonium nitrate (B79036) (CAN) as an oxidant with water as the solvent, offering a simple, convenient, and high-yield synthesis of tetraalkylammonium tribromides. researchgate.net These methods represent a significant step towards designing chemical syntheses that are less hazardous to human health and the environment. researchgate.net

The peroxovanadium(V)-mediated oxidation of bromide is considered an environmentally favorable, biomimetic approach to producing stable, crystalline organic ammonium tribromides. ias.ac.in

Use as a Solid Brominating Agent to Avoid Toxic Fumes

One of the most significant green chemistry attributes of TBATB is its nature as a stable, crystalline solid. ias.ac.inwikipedia.org This property provides a substantial safety and handling advantage over elemental bromine, which is a volatile, highly toxic, and hazardous liquid. ias.ac.inresearchgate.net As a solid reagent, TBATB is easy to weigh and handle, allows for precise stoichiometric control in reactions, and crucially, eliminates the risk of releasing toxic bromine fumes into the laboratory and the environment. ias.ac.inresearchgate.netresearchgate.net This makes TBATB a safer and more environmentally responsible choice for bromination reactions. researchgate.netresearchgate.net

Table 1: Comparison of Brominating Agents

| Feature | Elemental Bromine (Br₂) | Tetrabutylammonium Tribromide (TBATB) |

| Physical State | Volatile Liquid | Crystalline Solid ias.ac.inwikipedia.org |

| Handling | Hazardous, requires special precautions | Easy to handle and weigh ias.ac.in |

| Stoichiometry | Difficult to control precisely | Easy to maintain desired stoichiometry ias.ac.in |

| Fume Hazard | Produces toxic and corrosive fumes | Avoids toxic fumes researchgate.netresearchgate.net |

| Environmental Impact | High environmental concern | Greener alternative ias.ac.inacgpubs.org |

Solvent-Free Reaction Conditions